((Dimethylamino)methyl)ferrocene

Overview

Description

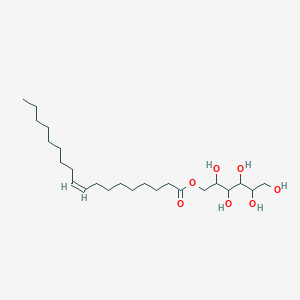

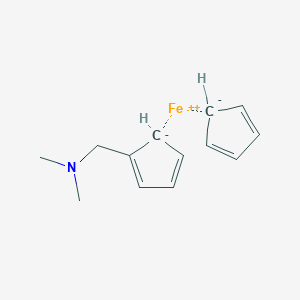

((Dimethylamino)methyl)ferrocene: is a derivative of ferrocene, where a dimethylaminomethyl group is attached to one of the cyclopentadienyl rings. The chemical formula for this compound is C13H17FeN and it has a molar mass of 243.13 g/mol . It is an air-stable, dark-orange syrup that is soluble in common organic solvents .

Mechanism of Action

Target of Action

(Dimethylaminomethyl)ferrocene, also known as (Dimethylaminomethyl)ferrocene or cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-yl-N,N-dimethylmethanamine;iron(2+), is a ferrocene with a dimethylaminomethyl substituent attached to one of the cyclopentadienyl ligands

Mode of Action

It is known that it can be used as a precursor in the preparation of iron oxide-based films . It can also act as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex .

Biochemical Pathways

Its use as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films suggests that it may play a role in the biochemical pathways related to these processes .

Result of Action

Its use as a precursor in the preparation of iron oxide-based films suggests that it may have a role in the formation of these films .

Action Environment

It is known that it is an air-stable, dark-orange syrup that is soluble in common organic solvents .

Biochemical Analysis

Biochemical Properties

(Dimethylaminomethyl)ferrocene plays a role in biochemical reactions, particularly in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition (ALD) . It also acts as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex

Cellular Effects

Ferrocene derivatives have been shown to induce changes in human breast cancer cells

Molecular Mechanism

It is known to participate in the synthesis of iron oxide-based films and act as an amine ligand in the synthesis of certain complexes

Preparation Methods

Synthetic Routes and Reaction Conditions: ((Dimethylamino)methyl)ferrocene is typically synthesized by the reaction of ferrocene with formaldehyde and dimethylamine. The reaction can be represented as follows :

(C5H5)2Fe+CH2O+HN(CH3)2→(C5H5)Fe(C5H4CH2N(CH3)2)+H2O

This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally involves the same reaction as mentioned above, scaled up for industrial purposes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((Dimethylamino)methyl)ferrocene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the ferrocene core.

Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ferrocene derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized ferrocenes .

Scientific Research Applications

((Dimethylamino)methyl)ferrocene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

- Ferrocenemethanol

- Ferrocenecarboxaldehyde

- Vinylferrocene

- Bromoferrocene

- Ferrocenemethanol

Comparison: ((Dimethylamino)methyl)ferrocene is unique due to the presence of the dimethylaminomethyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring specific electrochemical characteristics, such as in the development of sensors and electronic devices .

Properties

CAS No. |

1271-86-9 |

|---|---|

Molecular Formula |

C13H27FeN |

Molecular Weight |

253.20 g/mol |

IUPAC Name |

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron |

InChI |

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2; |

InChI Key |

PYOPELHHIMWJMX-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

Canonical SMILES |

CN(C)CC1CCCC1.C1CCCC1.[Fe] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (dimethylaminomethyl)ferrocene?

A1: (Dimethylaminomethyl)ferrocene has the molecular formula C13H17FeN and a molecular weight of 243.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize (dimethylaminomethyl)ferrocene?

A2: Various techniques are employed to characterize dmaf, including:

- X-ray diffraction: Provides detailed structural information, including bond lengths and angles. [, , ]

- NMR Spectroscopy (1H and 13C): Offers insights into the compound's structure and dynamics. [, ]

- IR Spectroscopy: Reveals information about functional groups and bonding. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions. []

- Mössbauer Spectroscopy: Used to study the electronic environment of the iron atom. []

Q3: How does the conformation of the cyclopentadienyl rings in (dimethylaminomethyl)ferrocene affect its properties?

A3: In the crystal structure of a binuclear copper(II) complex containing dmaf, the cyclopentadienyl rings adopt an eclipsed conformation. [] This conformation can influence the compound's reactivity and coordination behavior.

Q4: How can (dimethylaminomethyl)ferrocene be resolved into its enantiomers?

A4: Resolution of dmaf into optically pure enantiomers is achieved through the use of (S)-proline derivatives. This resolution allows for the preparation and characterization of various optically active dmaf derivatives. []

Q5: How can (dimethylaminomethyl)ferrocene act as a ligand in organometallic chemistry?

A5: The nitrogen atom in the dimethylaminomethyl group of dmaf can coordinate to transition metals. This property allows dmaf to function as a ligand in various metal complexes, including those of molybdenum, tungsten, and copper. [, , ]

Q6: What is the role of (dimethylaminomethyl)ferrocene in the synthesis of planar chiral phosphapalladacycles?

A6: (Dimethylaminomethyl)ferrocene serves as a starting material in the synthesis of planar chiral phosphapalladacycles via enantioselective palladation. Reaction with sodium tetrachloropalladate in the presence of (R)-N-acetylphenylalanine results in the formation of the desired palladacycle with high enantiomeric excess. []

Q7: What is the significance of 2-Copper(dimethylaminomethyl)ferrocene in organometallic synthesis?

A7: 2-Copper(dimethylaminomethyl)ferrocene is a valuable intermediate in the synthesis of monosubstituted diferrocenyls, highlighting the utility of dmaf derivatives in constructing complex organometallic structures. []

Q8: How is (dimethylaminomethyl)ferrocene employed in the synthesis of ferrocenyl thioamide derivatives?

A8: (Dimethylaminomethyl)ferrocene participates in a single-step, three-component condensation reaction with an organic amine and elemental sulfur to yield various ferrocenyl thioamide derivatives. This reaction highlights the versatility of dmaf in forming carbon-sulfur bonds. []

Q9: How does (dimethylaminomethyl)ferrocene facilitate the synthesis of directly fused highly substituted naphthalenes?

A9: (Dimethylaminomethyl)ferrocene serves as both a reactant and a source of oxidant in a palladium-catalyzed dehydrogenative annulation with internal alkynes. This method leverages the redox properties of ferrocene to generate highly arylated naphthalenes functionalized with ferrocene units. []

Q10: Can (dimethylaminomethyl)ferrocene be used to prepare other substituted ferrocenes?

A10: Yes, the dimethylamino group in dmaf can be readily converted into other functionalities. For instance, 2-(dimethylaminomethyl)ferroceneboronic acid, derived from dmaf, is a precursor to various 2-halo-(dimethylaminomethyl)ferrocenes, which can undergo further transformations. [] Additionally, lithiation of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene provides access to diversely substituted ferrocene derivatives. []

Q11: What are the applications of (dimethylaminomethyl)ferrocene in materials science?

A11: (Dimethylaminomethyl)ferrocene is a precursor to iron oxide and iron-magnesium oxide thin films. These films are deposited using dmaf and ferrocene precursors, demonstrating the potential of dmaf in materials science. [, ]

Q12: What is the role of (dimethylaminomethyl)ferrocene in electrochemical applications?

A12: (Dimethylaminomethyl)ferrocene exhibits electrochemical activity and serves as a mediator in electrochemical studies. For instance, it has been employed in a radial electrochemical flow cell coupled with mass spectrometry to investigate electron transfer processes. []

Q13: How does (dimethylaminomethyl)ferrocene contribute to the development of liquid-crystalline materials?

A13: (Dimethylaminomethyl)ferrocene serves as a building block for polymers exhibiting liquid-crystalline properties. Specifically, quaternization of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene with suitable dihalides yields polymers capable of forming smectic phases. []

Q14: What are the implications of (dimethylaminomethyl)ferrocene's influence on Escherichia coli growth?

A15: (Dimethylaminomethyl)ferrocene exhibits a strong inhibitory effect on the growth of Escherichia coli. This finding suggests potential antibacterial properties of dmaf. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)

![4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B74968.png)